![molecular formula C8H10S B1334142 4-Ethylthiophenol CAS No. 4946-13-8](/img/structure/B1334142.png)
4-Ethylthiophenol
Overview
Description
4-Ethylthiophenol is a chemical compound with the molecular formula C8H10S . It has a molecular weight of 138.230 .
Molecular Structure Analysis
The molecular structure of 4-Ethylthiophenol consists of a thiophene ring with an ethyl group attached . The IUPAC Standard InChI for 4-Ethylthiophenol is InChI=1S/C8H10S/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3 .Scientific Research Applications
Self-Assembled Monolayers (SAMs)
4-Ethylthiophenol is used in the study of self-assembled monolayers (SAMs). SAMs are layers of molecules that are assembled spontaneously on surfaces, and they have applications in various fields such as nanotechnology, electronics, and surface chemistry .
Fluorescent Probes for Detection and Imaging
Thiophenols, including 4-Ethylthiophenol, are used in the development of fluorescent probes. These probes are important tools in biochemistry and medicine for detecting and imaging specific biomolecules .
Synthesis of Thiophene Derivatives
Thiophene derivatives have significant applications in pharmaceuticals, and 4-Ethylthiophenol can be used as a precursor or intermediate in their synthesis .
Chemical Industry Applications
Thiophenols are utilized in the chemical industry for producing pesticides, polymers, and pharmaceuticals. 4-Ethylthiophenol may serve as a building block or reagent in these processes .
Safety And Hazards
properties
IUPAC Name |
4-ethylbenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQQPHUHTAZWDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374550 | |
Record name | 4-Ethylthiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylthiophenol | |
CAS RN |
4946-13-8 | |
Record name | 4-Ethylbenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4946-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethylthiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethylbenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the orientation of the ethyl group in 4-ethylbenzenethiol affect its adsorption onto a gold (111) surface?
A: While the ethyl group's orientation has a minimal effect on the adsorption energy of 4-ethylbenzenethiol on a gold (111) surface, it does influence the molecule's tilt angle. [] Computational studies using density functional theory revealed that variations in the ethyl group's orientation can alter the tilt angle by approximately 7 degrees. [] This suggests that while the ethyl group may not significantly impact the strength of adsorption, it can influence the molecule's packing and overall arrangement on the gold surface.
Q2: How does the adsorption energy of 4-ethylbenzenethiol on a gold (111) surface change with increasing surface coverage?
A: The adsorption energy of 4-ethylbenzenethiol on a gold (111) surface decreases as the surface coverage increases. [] This indicates that the interaction between individual 4-ethylbenzenethiol molecules becomes less favorable as more molecules occupy the surface. This trend is likely due to steric hindrance and increased intermolecular repulsions as the available space on the surface decreases.
Q3: What spectroscopic techniques have been used to study 4-ethylbenzenethiol self-assembled monolayers on gold surfaces?
A: Researchers have utilized both C K- Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy [] and High Resolution Electron Energy Loss Spectroscopy (HREELS) [] to investigate 4-ethylbenzenethiol self-assembled monolayers on gold surfaces. These techniques provide valuable information about the electronic structure, bonding, and orientation of the molecules within the monolayer.
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